2-Dehydropantoate

Enzyme kinetics Substrate specificity Pantothenate biosynthesis

Generic α-keto acids fail to replicate the native kinetics of ketopantoate reductase (EC 1.1.1.169), which exhibits 365- to 648-fold higher catalytic efficiency for its cognate substrate. Researchers studying the pantothenate/CoA pathway or conducting antibacterial drug screens against KPR require the authentic open-chain substrate to obtain physiologically meaningful kinetic constants and unambiguous crystallographic electron density. - Verified substrate for KPR variant characterization, deuterium KIE studies, and ternary complex crystallography (PDB: 1KS9, 2OFP, 4OL9). - Reference standard for fragment-based inhibitor screening, ITC binding assays, and competitive vs. non-competitive mechanism differentiation. - Analytical standard for LC-MS validation of engineered neopentyl glycol biosynthetic pathways. Supplied at ≥95% purity with full quality assurance documentation. Global shipping from California, USA, via FedEx, UPS, or DHL.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 470-30-4
Cat. No. B1214580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dehydropantoate
CAS470-30-4
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)C(=O)O
InChIInChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)
InChIKeyPKVVTUWHANFMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dehydropantoate Overview & Procurement


2-Dehydropantoate (also designated ketopantoate, 2-oxopantoate, or ketopantoic acid) is a short-chain α-keto acid (C₆H₁₀O₄, MW 146.14) that functions as the obligate biosynthetic intermediate in the pantothenate (vitamin B₅) pathway upstream of coenzyme A (CoA) [1]. It is the product of the PanB-catalyzed hydroxymethylation of α-ketoisovalerate and the substrate for the NADPH-dependent ketopantoate reductase (KPR, EC 1.1.1.169), which stereospecifically reduces it to (R)-pantoate [2]. Commercially, 2-dehydropantoate is supplied at ≥95% purity for research use and is catalogued in DrugBank (DB03795) and KEGG (C00966) .

2-Dehydropantoate vs. Generic α-Keto Acids


2-Dehydropantoate occupies a unique node in primary metabolism that generic short-chain α-keto acids cannot functionally replace. The downstream enzyme ketopantoate reductase (EC 1.1.1.169) exhibits exquisitely high substrate specificity: V and V/K for 2-dehydropantoate are 5- to 648-fold higher than for the structurally related α-ketoisovalerate and α-keto-β-methyl-n-valerate [1]. Furthermore, the lactone analog ketopantoyl lactone is processed by a distinct reductase class (EC 1.1.1.168) with a KM approximately 5.5-fold higher than that of 2-dehydropantoate for its cognate enzyme, confirming that the open-chain α-keto acid form is non-interchangeable with the cyclized lactone for pantothenate biosynthesis studies [2]. Substituting 2-dehydropantoate with any generic α-keto acid in enzymatic, crystallographic, or inhibitor-screening workflows will therefore yield kinetic and binding data that are not representative of the native pathway.

2-Dehydropantoate Comparator-Based Evidence


KPR Catalytic Efficiency vs. α-Ketoisovalerate

E. coli ketopantoate reductase (KPR) discriminates sharply against α-ketoisovalerate, the immediate biosynthetic precursor of 2-dehydropantoate. In steady-state kinetic assays, V/K for 2-dehydropantoate was 365-fold higher than for α-ketoisovalerate, and 648-fold higher than for α-keto-β-methyl-n-valerate [1]. The V alone showed 5-fold and 20-fold differences respectively, demonstrating that both substrate binding and catalytic turnover are optimized for 2-dehydropantoate [1].

Enzyme kinetics Substrate specificity Pantothenate biosynthesis

Wild-Type KPR Substrate Binding Kinetics

The E. coli KPR wild-type enzyme, structurally resolved at 1.7 Å resolution, was kinetically characterized with KM(ketopantoate) = 60 μM, KM(NADPH) = 20 μM, and kcat = 40 s⁻¹ [1]. An independent study by Zheng and Blanchard (2000) reported KM(ketopantoate) = 120 μM and KM(NADPH) = 4 μM [2], illustrating that 2-dehydropantoate affinity is condition-sensitive yet consistently in the low-micromolar range. This contrasts with the structurally related ketopantoyl lactone, which exhibits a KM of 333 μM for its cognate reductase (EC 1.1.1.168) [3].

Enzyme kinetics X-ray crystallography Biosynthetic pathway

Active-Site Mutation Impact on Substrate Affinity

The A181L mutation in ketopantoate reductase displaces the active-site residue Ser239, which is critical for 2-dehydropantoate binding. This single substitution increases the KM for 2-dehydropantoate by 844-fold while leaving kcat unchanged [1]. The crystal structure of KPR_A181L confirms that Ser239 reorientation is solely responsible for the affinity loss [2]. In contrast, the K176A mutation in E. coli KPR produces a 336-fold KM increase accompanied by a 233-fold decrease in Vmax, indicating that Lys176 is involved in both binding and catalysis [3].

Mutagenesis Structure-activity relationship Drug target validation

Archaeal KPR Affinity and Cofactor Preference

Ketopantoate reductase from the hyperthermophilic archaeon Thermococcus kodakarensis displays a KM of 6 μM for 2-dehydropantoate at pH 6.4 and 70°C, approximately 10-fold lower than the E. coli enzyme (KM = 60 μM) [1]. Critically, the archaeal enzyme prefers NADH (KM = 3 μM) over NADPH (KM = 1.35 μM) as the hydride donor, in marked contrast to all characterized bacterial and eukaryotic KPR orthologs, which are strictly NADPH-dependent [1]. This cofactor-switching property is unique among known KPR enzymes.

Archaea Coenzyme A biosynthesis Cofactor specificity

Substrate Discrimination: Acid vs. Lactone

2-Dehydropantoate (open-chain α-keto acid) and ketopantoyl lactone (cyclized lactone) are processed by entirely different reductase families. 2-Dehydropantoate is the native substrate for EC 1.1.1.169 (2-dehydropantoate 2-reductase) with KM = 60–120 μM, while ketopantoyl lactone is reduced by EC 1.1.1.168 (2-dehydropantolactone reductase) with KM = 333 μM and Vmax = 481 μmol/min/mg [1][2]. The lactone reductase does not accept 2-dehydropantoate, and the KPR does not accept the lactone form [2]. This absolute discrimination means that synthetic or commercial preparations of 2-dehydropantoate must be verified free of lactone contamination for any application involving KPR.

Substrate selectivity Lactone vs acid Enzyme classification

Thermodynamic Equilibrium of KPR Reaction

The KPR-catalyzed reduction of 2-dehydropantoate to (R)-pantoate is thermodynamically highly favorable, with an apparent equilibrium constant Keq' of 676 at pH 7.5 and a standard free energy change ΔG°' of −14 kcal/mol [1]. This large driving force ensures that 2-dehydropantoate is efficiently consumed in the biosynthetic direction, consistent with its role as a committed intermediate that does not accumulate under physiological conditions. The equilibrium position is a direct consequence of the hydride transfer from NADPH to the α-keto group of 2-dehydropantoate, a reaction that is essentially irreversible in the cellular context.

Thermodynamics Reaction equilibrium Metabolic flux

2-Dehydropantoate Research & Industrial Applications


Pantothenate Pathway Enzymology

2-Dehydropantoate is the authentic substrate for ketopantoate reductase (EC 1.1.1.169), enabling precise steady-state and pre-steady-state kinetic analyses. The enzyme's 365- to 648-fold higher catalytic efficiency for 2-dehydropantoate over α-ketoisovalerate and α-keto-β-methyl-n-valerate means that only the native substrate yields physiologically meaningful kinetic constants [1]. Researchers characterizing KPR variants, performing deuterium kinetic isotope effect studies, or resolving ternary complex crystal structures require verified 2-dehydropantoate to ensure that observed KM, kcat, and binding modes reflect the bona fide enzyme–substrate interaction [2].

Antibacterial Drug Discovery: CoA Pathway

The pantothenate/CoA pathway is absent in humans, making KPR a validated antibacterial target. 2-Dehydropantoate serves as the reference substrate in fragment-based drug discovery screens against KPR, as demonstrated by Ciulli et al., who used biophysical methods to probe hot spots at the cofactor- and substrate-binding sites of E. coli KPR [1]. High-throughput inhibitor screens and isothermal titration calorimetry binding assays depend on authentic 2-dehydropantoate to establish baseline activity and to differentiate competitive (substrate-competitive) from non-competitive inhibition mechanisms. Computational prediction tools further identify 2-dehydropantoate 2-reductase as a high-potential target (Pa-Pi ≥ 0.5) in antibacterial pharmacophore modeling [2].

Metabolic Engineering for Polyol Production

Patent WO2014087184A1 discloses a fermentative route to neopentyl glycol (CAS 126-30-7), a valuable building block for polyester resins, that proceeds through 2-dehydropantoate as a pathway intermediate [1]. In this engineered pathway, 2-dehydropantoate is converted to neopentyl glycol via successive decarboxylation and aldehyde reduction steps. Industrial biotechnology groups constructing recombinant microorganisms for polyol production must procure 2-dehydropantoate as an analytical standard to validate pathway flux through the engineered node and to calibrate LC-MS quantification methods for intracellular metabolite profiling.

KPR Structural Biology Across Species

High-resolution crystal structures of KPR in complex with 2-dehydropantoate or its analogs have been deposited for E. coli (1KS9 at 1.7 Å, 2OFP at 2.3 Å), Enterococcus faecalis (2EW2 at 2.0 Å), Bacillus subtilis (3EGO at 1.9 Å), Porphyromonas gingivalis (2QYT at 2.15 Å), Mycobacterium tuberculosis (4OL9 at 1.85 Å), and Thermococcus kodakarensis (5HWS) [1][2]. These structures reveal domain movements, cooperativity, and cofactor-specificity determinants that are only interpretable when the physiological ligand 2-dehydropantoate is used in soaking or co-crystallization experiments. Structural biology groups should procure 2-dehydropantoate of ≥95% purity to avoid electron density artifacts from contaminants during ligand-bound structure determination.

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